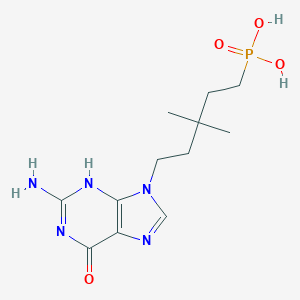
9-(3,3-Dimethyl-5-phosphonopentyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,3-Dimethyl-5-phosphonopentyl)guanine, commonly known as DMPG, is a guanine analog that has been extensively studied for its antiviral properties. It belongs to a class of compounds called nucleoside phosphonates, which have been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been shown to be effective against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus.
Wirkmechanismus
DMPG inhibits viral replication by acting as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, where it terminates further elongation. DMPG also inhibits the reverse transcriptase activity of human immunodeficiency virus, preventing the virus from replicating.
Biochemische Und Physiologische Effekte
DMPG has been shown to be well-tolerated in animal studies and has low toxicity. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. DMPG is primarily eliminated through the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
DMPG has several advantages for use in lab experiments. It is stable and easy to handle, and its antiviral activity can be easily measured. However, DMPG is expensive to produce and has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMPG. One area of interest is the development of new analogs with improved antiviral activity. Another potential direction is the investigation of DMPG's anti-tumor properties and its potential as a cancer therapeutic. Additionally, the use of DMPG in combination with other antiviral agents may improve its efficacy against certain viruses. Finally, the development of new methods for synthesizing DMPG may make it more accessible for use in research.
Synthesemethoden
The synthesis of DMPG involves the reaction of 9-(2,3-dihydroxypropyl)guanine with 3,3-dimethyl-1-butanol in the presence of a phosphorous reagent. The reaction yields DMPG as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
DMPG has been extensively studied for its antiviral properties. It has been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been tested against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. In addition to its antiviral properties, DMPG has been shown to have anti-tumor activity and may have potential as a cancer therapeutic.
Eigenschaften
CAS-Nummer |
155270-69-2 |
|---|---|
Produktname |
9-(3,3-Dimethyl-5-phosphonopentyl)guanine |
Molekularformel |
C12H20N5O4P |
Molekulargewicht |
329.29 g/mol |
IUPAC-Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,3-dimethylpentyl]phosphonic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-12(2,4-6-22(19,20)21)3-5-17-7-14-8-9(17)15-11(13)16-10(8)18/h7H,3-6H2,1-2H3,(H2,19,20,21)(H3,13,15,16,18) |
InChI-Schlüssel |
UYGTVQNSPBEEPR-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
SMILES |
CC(C)(CCN1C=NC2=C1N=C(NC2=O)N)CCP(=O)(O)O |
Kanonische SMILES |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
Synonyme |
9-(3,3-dimethyl-5-phosphonopentyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



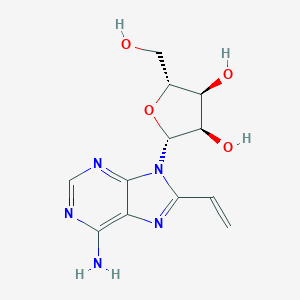
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
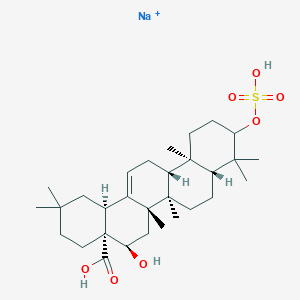
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
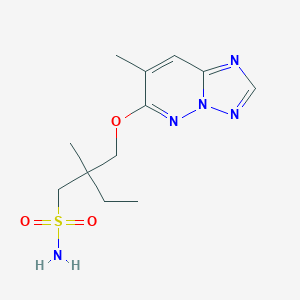
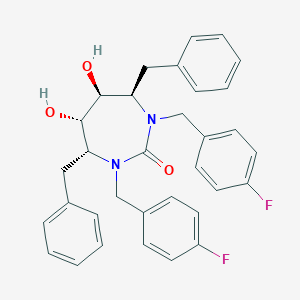
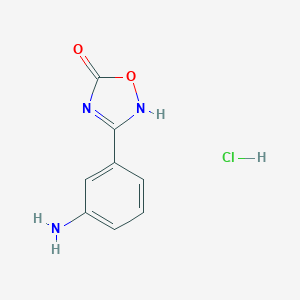
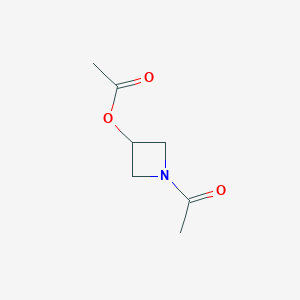
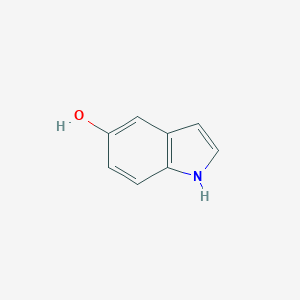
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)
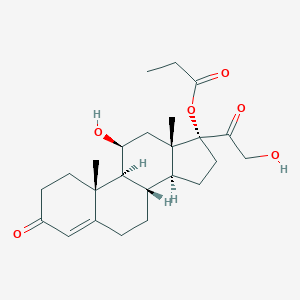
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)